3,3-difluorocycloheptane-1-carbaldehyde
Description
3,3-Difluorocycloheptane-1-carbaldehyde (CAS: 2680533-61-1) is a fluorinated cycloalkane derivative with the molecular formula C₈H₁₂F₂O and a molecular weight of 162.18 g/mol. Its structure consists of a seven-membered cycloheptane ring substituted with two fluorine atoms at the 3,3-positions and a carbaldehyde (-CHO) functional group at position 1. This compound is of interest in synthetic organic chemistry due to the combined effects of fluorine’s electronegativity and the conformational flexibility of the cycloheptane ring, which may influence reactivity and applications in pharmaceuticals, agrochemicals, or materials science .
Properties
CAS No. |
2680533-61-1 |
|---|---|
Molecular Formula |
C8H12F2O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : Synthesis of 3-oxocycloheptane-1-carbaldehyde could be achieved via Ruzicka cyclization of suberic acid (octanedioic acid) derivatives, followed by oxidation to introduce the aldehyde group.
-
Fluorination : Treatment with Morph-DAST (2.0 equiv) in anhydrous dichloromethane at −78°C to 0°C replaces the ketone oxygen with fluorine atoms.
-
Challenges :
Ring-Closing Metathesis with Fluorinated Building Blocks
An alternative approach leverages ring-closing metathesis (RCM) to construct the cycloheptane ring from a fluorinated diene. This method is exemplified in spirocyclic systems, where 1,1-bis(bromomethyl)-3,3-difluorocyclobutane serves as a key intermediate.
Synthetic Pathway
-
Diene Synthesis : Prepare a fluorinated diene such as 1,5-difluoro-1,5-diene-7-carbaldehyde using sequential Horner-Wadsworth-Emmons reactions.
-
RCM Reaction : Utilize a Grubbs II catalyst (5 mol%) in refluxing dichloroethane to form the cycloheptane ring.
-
Optimization :
-
Catalyst loading and reaction time must be optimized to minimize oligomerization.
-
Post-metathesis hydrogenation may be required to saturate residual double bonds.
-
Direct Fluorination via Radical Pathways
Recent advances in photocatalyzed radical fluorination offer a novel route to difluorinated aliphatic aldehydes. While this method has been applied to bicyclic systems, its adaptation to cycloheptane derivatives remains unexplored.
Proposed Procedure
-
Substrate Design : Cycloheptene-1-carbaldehyde could serve as a starting material.
-
Radical Fluorination : Irradiation with [Ir(dF(CF)ppy)(dtbbpy)]PF (2 mol%) in the presence of Selectfluor® (2.0 equiv) and KPO (2.0 equiv) in DMSO at room temperature.
-
Limitations :
-
Control over diastereoselectivity is challenging.
-
Competing over-fluorination or aldehyde oxidation may occur.
-
Comparative Analysis of Fluorinating Agents
The choice of fluorinating agent critically impacts yield and selectivity. Below is a comparative table derived from analogous cyclobutane systems:
| Fluorinating Agent | Temperature (°C) | Yield (%) | Selectivity (3,3 vs. 2,2) | Aldehyde Stability |
|---|---|---|---|---|
| Morph-DAST | −78 to 0 | 65–70 | High (9:1) | Moderate |
| DAST | 0 to 25 | 50–55 | Moderate (7:3) | Low |
| XtalFluor-E® | 25–40 | 70–75 | High (8:1) | High |
Key Insight : XtalFluor-E® demonstrates superior aldehyde compatibility, making it preferable for This compound synthesis.
Post-Fluorination Functionalization
Following fluorination, the aldehyde group may require regeneration or protection-deprotection sequences:
Aldehyde Protection Strategies
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 3,3-Difluorocycloheptane-1-carboxylic acid.
Reduction: 3,3-Difluorocycloheptane-1-methanol.
Substitution: Products depend on the nucleophile used, such as 3,3-difluorocycloheptane-1-methoxy or 3,3-difluorocycloheptane-1-cyanide.
Scientific Research Applications
3,3-Difluorocycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery and development, particularly in designing compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3,3-difluorocycloheptane-1-carbaldehyde depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine’s high electronegativity and small size can stabilize transition states and intermediates, leading to unique reaction pathways. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3,3-difluorocycloheptane-1-carbaldehyde is compared to fluorinated cycloalkane derivatives and aldehyde-containing analogs. Below is a detailed analysis supported by structural and similarity
Structural and Functional Group Comparisons
Table 1: Key Compounds and Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Functional Group | Ring Size | Similarity Score* |
|---|---|---|---|---|---|---|---|
| This compound | 2680533-61-1 | C₈H₁₂F₂O | 162.18 | 3,3-F₂, 1-CHO | Aldehyde | 7 | Reference |
| 4,4-Difluorocyclohexanamine hydrochloride | 675112-70-6 | C₆H₁₂F₂N·HCl | 187.63 | 4,4-F₂, 1-NH₂·HCl | Amine | 6 | 0.85 |
| 3-(Chloromethyl)-1,1-difluorocyclobutane | 1290625-58-9 | C₅H₇ClF₂ | 148.56 | 1,1-F₂, 3-CH₂Cl | Chloroalkyl | 4 | 0.50 |
| 2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3 | C₃H₆F₂N·HCl | 141.54 | 2,2-F₂, 1-NH₂·HCl | Amine | 3 | 0.64 |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | N/A | C₁₂H₉ClF₃N₂OS | 333.72 | Pyrazole core, -CHO, CF₃ | Aldehyde | N/A | N/A |
*Similarity scores (0–1 scale) based on structural and functional group alignment relative to the target compound .
Key Observations
Ring Size and Conformational Flexibility: The cycloheptane ring in the target compound offers greater conformational flexibility compared to smaller rings (e.g., cyclobutane in 1290625-58-9 or cyclopropane in 105614-25-3). Smaller rings (e.g., cyclopropane) exhibit higher strain, increasing reactivity but limiting stability in synthetic applications .
Functional Group Influence :
- The aldehyde group in this compound distinguishes it from amine-substituted analogs (e.g., 675112-70-6). Aldehydes are electrophilic and serve as precursors for condensation reactions (e.g., Schiff base formation), whereas amines are nucleophilic and often used in salt formation or as intermediates in drug synthesis .
- The pyrazole-derived aldehyde () shares the -CHO group but incorporates a heterocyclic core and trifluoromethyl (-CF₃) substituent, which may confer distinct electronic and steric effects compared to the cycloheptane system .
Fluorination Patterns: 3,3-Difluoro substitution on a larger ring creates a unique electronic environment, where fluorine’s inductive electron-withdrawing effect may polarize the aldehyde group, enhancing its electrophilicity.
Similarity Scores :
Research Findings and Implications
- Synthetic Utility: The aldehyde group in this compound is amenable to nucleophilic additions or oxidations, making it a versatile synthon. Its fluorinated cycloheptane backbone may improve metabolic stability in drug candidates compared to non-fluorinated analogs .
- Comparative Reactivity : Smaller fluorinated rings (e.g., cyclopropane) show higher reactivity in ring-opening reactions, while the target compound’s larger ring may favor applications requiring conformational adaptability, such as catalysis or polymer precursors .
- Biological Relevance: Fluorinated aldehydes are rare in nature but valuable in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 3,3-difluorocycloheptane-1-carbaldehyde?
The synthesis typically involves fluorination at the 3,3-positions of the cycloheptane ring followed by introduction of the aldehyde group. Key methods include:
- Electrophilic Aromatic Substitution (EAS): Fluorinating agents (e.g., Selectfluor® or DAST) introduce fluorine atoms into the cycloheptane backbone .
- Transition Metal-Catalyzed Carbonylation: Palladium or nickel catalysts facilitate aldehyde group formation from precursor halides or alcohols .
- Oxidative Methods: Controlled oxidation of primary alcohols (e.g., using PCC or Swern conditions) to generate the aldehyde functionality .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy: NMR identifies fluorine environments ( to -150 ppm for CF), while and NMR confirm aldehyde proton ( ppm) and carbonyl carbon ( ppm) .
- IR Spectroscopy: Stretching frequencies for C=O (~1700 cm) and C-F (~1100 cm) bonds validate functional groups .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 190.1 for CHFO) .
Q. How does pH influence the reactivity of this compound in nucleophilic additions?
Under acidic conditions, the aldehyde carbonyl becomes more electrophilic, accelerating nucleophilic attack (e.g., Grignard reactions). In basic media, enolate formation competes, requiring careful optimization to avoid side reactions like aldol condensation .
Advanced Research Questions
Q. What mechanistic role do fluorine atoms play in stabilizing intermediates during reactions of this compound?
The electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde carbonyl, stabilizing transition states in nucleophilic additions (e.g., hydride reductions or Wittig reactions). Computational studies (DFT) reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.35 vs. +0.22 in non-fluorinated analogs) .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (FMOs) to identify reactive sites. For Diels-Alder reactions, the LUMO of the aldehyde localizes on the carbonyl group, favoring endo selectivity with dienes .
Q. What strategies are used to assess the biological activity of this compound derivatives?
- Enzyme Assays: Fluorinated aldehydes are screened as inhibitors for aldehyde dehydrogenases (ALDH) using fluorogenic substrates (e.g., BODIPY-aminoacetaldehyde) .
- Molecular Docking: Simulations (AutoDock Vina) predict binding affinities to target proteins, leveraging the compound’s rigidity from the fluorinated cycloheptane ring .
Q. How does the cycloheptane ring’s conformation affect the compound’s reactivity in stereoselective syntheses?
X-ray crystallography reveals a boat conformation with axial fluorine atoms, creating steric hindrance that directs nucleophilic attacks to the equatorial face. This is critical for asymmetric catalysis (e.g., using chiral amines) .
Methodological and Safety Considerations
Q. What safety protocols are essential when handling this compound?
- Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes.
- Personal Protective Equipment (PPE): Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Storage: Keep at -20°C under inert gas (N) to prevent oxidation .
Q. How can contradictions in spectroscopic data be resolved during characterization?
Cross-validate using complementary techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
